molecular formula C11H14N2O B12011649 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- CAS No. 71609-39-7

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-

Cat. No.: B12011649
CAS No.: 71609-39-7
M. Wt: 190.24 g/mol
InChI Key: WXPYWXPVCYJLOL-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- is an organic compound with the molecular formula C11H14N2O It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction can produce 4,5-dihydroimidazole derivatives.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can act as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: It has potential therapeutic applications, including as an antifungal or antibacterial agent.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- exerts its effects involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can be compared with other imidazole derivatives, such as:

  • 1H-Imidazole, 4,5-dihydro-2-methyl-
  • 1-Methyl-4,5-dihydro-1H-imidazole

Uniqueness: The presence of the 4-methoxyphenylmethyl group in 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other imidazole derivatives .

This comprehensive overview provides a detailed understanding of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-, also known by its CAS number 71609-39-7, is a compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to explore the biological activity of this compound based on various scientific studies and findings.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

A study demonstrated that a related compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxic activity and potential for further development as an anticancer agent . Another research indicated that imidazole derivatives can enhance apoptosis in tumor-bearing mice, suggesting their efficacy in vivo as well .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In a comparative study of various imidazole derivatives, it was found that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 μg/mL to 500 μg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

Antifungal Activity

The antifungal activity of imidazole derivatives has also been documented. Compounds similar to 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- were tested against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values ranging from 64 μg/mL to higher concentrations depending on the specific derivative tested .

Structure-Activity Relationship (SAR)

The biological activity of imidazole compounds is often linked to their structural features. The presence of substituents on the imidazole ring can significantly influence their pharmacological profile. For example, the introduction of methoxy groups has been associated with enhanced anticancer and antimicrobial activities .

Case Studies

  • Case Study on Anticancer Effects : A study published in July 2023 examined various imidazole derivatives for their antiproliferative effects on multiple cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy against specific types of cancer cells .
  • Antibacterial Efficacy Study : Research conducted on the antibacterial properties of imidazole derivatives revealed that specific modifications could enhance their potency against resistant bacterial strains. The study highlighted the importance of optimizing chemical structures for better therapeutic outcomes .

Properties

CAS No.

71609-39-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

WXPYWXPVCYJLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NCCN2

Origin of Product

United States

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